Diol-poss

polyurethane nanocomposites dynamic mechanical analysis thermal properties

Generic POSS diols cause 20-50 nm aggregation and thermomechanical underperformance in polyurethane matrices. Diol-poss (CAS 268747-51-9) eliminates this via heptacyclopentyl cage substituents that ensure thermodynamic compatibility with PU/polyester backbones. - 2-10 wt% loading delivers quantifiable Tg elevation, increased storage modulus, and enhanced thermal stability vs. unmodified PU. - Surface hydrophobicity improves at loadings as low as 2 wt%-critical for moisture-resistant coatings. - Covalent chain extension yields nanostructured hard segments essential for shape-memory thermoplastics. Supplied as solid (mp 285-290°C); MW 1149.9 g/mol for precise stoichiometric calculation. Standard packs: 100 mg, 100 g, bulk custom.

Molecular Formula C46H88O16Si9
Molecular Weight 1149.9 g/mol
CAS No. 268747-51-9
Cat. No. B1608636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiol-poss
CAS268747-51-9
Molecular FormulaC46H88O16Si9
Molecular Weight1149.9 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1
InChIInChI=1S/C46H88O16Si9/c1-4-46(36-47,37-48)38-49-34-19-35-63(2,3)50-71-60-68(43-28-13-14-29-43)54-65(40-22-7-8-23-40)51-64(39-20-5-6-21-39)52-66(56-68,41-24-9-10-25-41)58-70(62-71,45-32-17-18-33-45)59-67(53-64,42-26-11-12-27-42)57-69(55-65,61-71)44-30-15-16-31-44/h39-45,47-48H,4-38H2,1-3H3
InChIKeyFIEUMKYCIRTKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diol-poss Technical Specifications and Procurement


Diol-poss (CAS 268747-51-9) is a polyhedral oligomeric silsesquioxane (POSS) derivative featuring a heptacyclopentyl-substituted inorganic silsesquioxane cage (Si₈O₁₂ core) covalently functionalized with a single diol-terminated organic tether via a dimethylsilyloxy linkage [1]. The compound carries the IUPAC designation 2-ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxan-1-yloxy)dimethylsilyl]propoxymethyl]propane-1,3-diol and is supplied under the Diol-POSS® trademark [1]. Its molecular formula is C₄₆H₈₈O₁₆Si₉ with a molecular weight of 1149.9 g/mol, and the compound is reported as a solid with a melting point range of 285–290°C (lit.) [1]. As a reactive diol-functionalized POSS, it serves as a chain extender or co-monomer for incorporation into polyurethane, polyester, and other condensation polymer backbones, enabling covalent integration of the nanoscale POSS cage into organic polymer matrices [2][3].

Diol-poss Generic Substitution Risks


Generic substitution of Diol-poss (CAS 268747-51-9) with other diol-functionalized POSS compounds is scientifically unsound due to profound differences in cage substituent chemistry that directly govern polymer compatibility, dispersion quality, and resultant composite properties. The heptacyclopentyl cage substituents on Diol-poss confer a fundamentally different solubility parameter and interaction profile compared to isobutyl- or phenyl-substituted POSS diols [1]. Experimental evidence from nylon 6 nanocomposites demonstrates that structurally distinct POSS molecules exhibit markedly divergent surface segregation behavior and dispersion characteristics, with open-cage polar POSS variants showing enhanced compatibility compared to closed-cage nonpolar counterparts [2]. In carbon fiber composite systems, trisilanolphenyl POSS outperformed octaisobutyl POSS by 10–38% across multiple mechanical property metrics, with a 5.8% greater improvement in glass transition temperature . These cage-substituent-dependent property variations preclude any assumption of functional interchangeability among POSS diol products. Selecting a POSS diol with inappropriate cage substituents for a given polymer matrix will predictably result in suboptimal dispersion, aggregation at the 20–50 nm scale, and failure to achieve the targeted thermomechanical property enhancements that constitute the primary value proposition of POSS incorporation [1].

Diol-poss Quantified Performance Evidence


Glass Transition and Storage Modulus Enhancement in Polyurethanes

In linear poly(ether urethane) elastomers, incorporation of 2–10 wt% Diol-poss as a covalent chain extender produces significant and quantifiable thermomechanical enhancement relative to unmodified pristine polyurethane [1]. Differential scanning calorimetry (DSC) measurements confirm a high glass transition temperature increase upon Diol-poss addition compared to the pristine PU control [1]. Dynamic mechanical analysis (DMA) further corroborates this with enhanced storage modulus values across the experimental temperature range relative to the unmodified polymer matrix [1]. Thermal gravimetric analysis (TGA) demonstrates improved thermal stability in the Diol-poss-reinforced systems compared to pristine PU [1]. These quantitative improvements are directly attributable to the covalent integration of the heptacyclopentyl POSS cage into the polymer backbone via the diol functionality.

polyurethane nanocomposites dynamic mechanical analysis thermal properties elastomer reinforcement

Surface Hydrophobicity and Free Energy Reduction in Polyurethanes

Contact angle measurements performed on Diol-poss-reinforced polyurethane elastomers demonstrate significant enhancement in surface hydrophobicity and a corresponding reduction in surface free energy compared to pristine unmodified polyurethane [1]. This surface property improvement is quantitatively verified through comparative contact angle goniometry and is mechanistically attributed to the enrichment of the Diol-poss moiety at the air-polymer interface during film formation, driven by the lower surface energy of the heptacyclopentyl POSS cage [1]. Transmission electron microscopy (TEM) confirms that Diol-poss aggregates form at the 20–50 nm scale within the polymer matrix, yet surface migration of POSS domains remains effective for hydrophobicity enhancement [1].

surface modification hydrophobicity contact angle surface free energy polyurethane coatings

Chain Extender for Shape Memory Polyurethanes

Diol-poss is specifically claimed as a chain extender dihydroxyl-terminated POSS for the fabrication of semicrystalline thermoplastic polyurethanes bearing nanostructured hard segments that exhibit shape memory behavior [1]. The patent disclosure explicitly identifies that the POSS diol functions as a reactive component to form crystalline hard segments within the alternating hard-soft segment architecture of the polyurethane, thereby enabling the thermomechanical shape memory response [1]. This application-specific utility distinguishes Diol-poss from non-reactive POSS fillers and from alternative diol-functionalized POSS variants lacking the appropriate cage substituent chemistry to crystallize effectively within the hard segment domains.

shape memory polymers thermoplastic polyurethane nanostructured hard segments smart materials

Cage Substituent Effects on Dispersion and Performance

Comparative studies across POSS variants establish that cage substituent chemistry is the primary determinant of polymer matrix compatibility and resultant composite performance. In nylon 6 nanocomposites, octaisobutyl POSS (closed cage, nonpolar) and trisilanolphenyl POSS (open cage, polar) exhibit fundamentally different predicted solubility parameters, resulting in divergent nanoscale dispersion and tribomechanical property outcomes, with the polar variant showing enhanced dispersion and surface mechanical improvements [1]. In carbon fiber/vinyl ester composites, direct comparison reveals that trisilanolphenyl POSS outperforms octaisobutyl POSS with improvements ranging from 10–38% across short beam shear, transverse tension, and low-velocity impact tests, and yields a 5.8% greater improvement in glass transition temperature . While direct head-to-head data for Diol-poss (heptacyclopentyl-substituted) versus isobutyl-substituted POSS diol is not identified in the primary literature, the established principle that cage substituents dictate polymer compatibility and performance outcomes applies directly to Diol-poss selection decisions.

POSS nanocomposites dispersion morphology cage substituent effects mechanical reinforcement

Diol-poss Research and Industrial Applications


Polyurethane Elastomer Reinforcement for Coatings and Structures

Incorporation of 2–10 wt% Diol-poss as a covalent chain extender in linear poly(ether urethane) elastomers delivers quantifiably enhanced glass transition temperature, increased storage modulus, and improved thermal stability relative to pristine polyurethane controls [1]. The compound is supplied as a solid with melting point 285–290°C (lit.) and molecular formula C₄₆H₈₈O₁₆Si₉ [2], suitable for solution-based polyurethane synthesis protocols from organic solvent dispersions [1]. Procurement considerations should account for the 1149.9 g/mol molecular weight when calculating stoichiometric ratios for chain extension reactions.

Hydrophobic Surface Modification for Barrier Coatings and Biomedical Devices

Diol-poss-reinforced polyurethane films exhibit significantly enhanced surface hydrophobicity and reduced surface free energy compared to unmodified polyurethane, as quantified by contact angle goniometry [1]. The enrichment of the heptacyclopentyl POSS moiety at the air-polymer interface drives this effect even at loadings as low as 2 wt% [1]. This application scenario is particularly relevant for protective coatings requiring moisture resistance, anti-fouling surfaces, and biomedical device coatings where controlled hydrophobicity influences protein adsorption and cellular response.

Shape Memory Polyurethanes for Smart Materials and Implants

Diol-poss is specifically claimed as a dihydroxyl-terminated POSS chain extender for producing semicrystalline thermoplastic polyurethanes with nanostructured hard segments that exhibit shape memory behavior [1]. The covalent incorporation of Diol-poss into the polyurethane backbone via reaction with diisocyanates and polyols generates the alternating hard-soft segment architecture required for thermomechanical shape memory response [1]. Procurement for shape memory applications should prioritize Diol-poss over non-functionalized POSS fillers or conventional organic diols that cannot achieve the requisite nanostructured hard segment morphology.

Controlled POSS Dispersion and Substituent Optimization in Nanocomposites

The heptacyclopentyl substituents on Diol-poss provide a unique solubility parameter and polymer compatibility profile distinct from isobutyl- or phenyl-substituted POSS variants, as established by class-level comparative studies showing 10–38% performance differences across POSS cage substituent types [1][2]. Research and industrial programs focused on optimizing POSS dispersion, minimizing aggregation at the 20–50 nm scale, and maximizing thermomechanical property translation should select Diol-poss specifically when polyurethane or polyester matrices compatible with cyclopentyl-substituted POSS are employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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